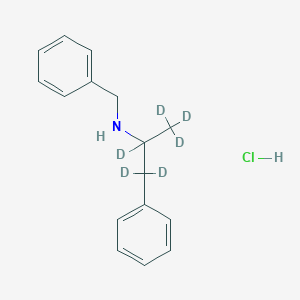

Nor Benzphetamine-d6 Hydrochloride

Description

Properties

CAS No. |

1246815-75-7 |

|---|---|

Molecular Formula |

C16H20ClN |

Molecular Weight |

267.82 g/mol |

IUPAC Name |

N-benzyl-1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H/i1D3,12D2,14D; |

InChI Key |

VRMZVDMDDHHROA-CJHOTNIZSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Reduction and Ring Opening

The initial step involves reducing a precursor compound (often a cyclic or protected intermediate) to a ring-opened amine intermediate. This is commonly achieved using hydride reducing agents under controlled temperature and solvent conditions.

- Reducing agents: Sodium borohydride, lithium aluminum hydride, sodium dihydrobis(2-methoxyethoxy)aluminate, or potassium borohydride are used depending on substrate sensitivity.

- Solvents: Aromatic hydrocarbons (toluene, xylene), ethers (tetrahydrofuran, 2-methyltetrahydrofuran), or alcohols (methanol, ethanol, isopropanol) are employed.

- Temperature range: Typically from -20 °C to 150 °C, preferably 0 °C to 100 °C to optimize yield and selectivity.

This step yields a key intermediate amine compound, which is crucial for subsequent methylation and deuteration steps.

Methylation and Benzylation

Methylation or benzylation introduces the N-methyl and N-benzyl groups characteristic of benzphetamine derivatives.

- Methylation: Formaldehyde and sodium borohydride are used in reductive amination to methylate the amine intermediate.

- Benzylation: Benzyl chloride or other benzyl halides (chloride, bromide, iodide) are reacted with the amine intermediate in the presence of bases such as triethylamine, potassium carbonate, or aqueous ammonia.

- Reaction conditions: Stirring at 0–60 °C for 1–3 hours is typical, with solvents like methanol or toluene.

- Purification: The reaction mixture is worked up by pH adjustment, solvent evaporation, and washing with aqueous ammonia or water to isolate the oily benzphetamine free base.

Hydrogen-Deuterium Exchange (Incorporation of Deuterium)

For Nor Benzphetamine-d6, deuterium atoms are introduced via H-D exchange reactions:

- Starting material: A precursor compound (e.g., compound I) is mixed with a deuterium source such as heavy water (D2O) or deuterated solvents.

- Catalysts and bases: Alkali bases facilitate the exchange reaction.

- Solvents: Organic solvents compatible with H-D exchange, such as dimethyl sulfoxide-d6 or other deuterated solvents.

- Reaction conditions: Mild temperatures and short reaction times to maximize deuterium incorporation while minimizing side reactions.

- This step yields an intermediate with deuterium atoms incorporated at specific positions.

Salt Formation (Hydrochloride Salt)

The final step converts the free base Nor Benzphetamine-d6 into its hydrochloride salt:

- Acidification: The free base is treated with concentrated hydrochloric acid in solvents like isopropanol or ethyl acetate.

- Temperature: Room temperature to 50 °C during acid addition and crystallization.

- Purification: Activated carbon treatment, vacuum filtration, washing with cold solvent, and drying under reduced pressure yield the hydrochloride salt as a white solid.

- Yield and purity: Typical yields are around 60–70%, with chemical purity exceeding 99.8% and optical purity (if chiral) above 99.9% ee.

Detailed Reaction Conditions and Data Summary

| Step | Reagents / Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction & Ring Opening | Sodium dihydrobis(2-methoxyethoxy)aluminate or sodium borohydride; aromatic hydrocarbon or alcohol solvent | 0 to 100 | Toluene, methanol, THF | ~80 | Controlled to avoid over-reduction |

| Methylation (Reductive Amination) | Formaldehyde aqueous solution, sodium borohydride; pH adjustment with HCl and NaOH | 0 to 10 | Methanol | ~85 | Slow addition to control reaction rate |

| Benzylation | Benzyl chloride, base (triethylamine, K2CO3, aqueous ammonia) | 0 to 60 | Toluene, isopropanol | ~75 | Base scavenges HCl byproduct |

| Hydrogen-Deuterium Exchange | Alkali base, deuterium source (D2O), organic solvent | Room temp | Deuterated solvents | >95% D-incorporation | Mild conditions preserve isotopic labeling |

| Salt Formation (HCl) | Concentrated HCl in isopropanol; activated carbon purification | Room temp to 50 | Isopropanol | ~65 | High purity, white crystalline hydrochloride |

Research Findings and Optimization Notes

- The use of sodium dihydrobis(2-methoxyethoxy)aluminate is preferred for reduction due to mildness and selectivity.

- Benzyl chloride is the preferred benzylation reagent, providing good yields and manageable reaction conditions.

- H-D exchange is best performed early in the synthesis to prevent isotopic dilution in later steps.

- The hydrochloride salt formation step is critical for product stability and ease of handling; temperature and solvent choice affect crystallinity and purity.

- The overall synthetic route can achieve high chemical purity (>99.8%) and isotopic purity (>95% deuterium incorporation) suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Nor Benzphetamine-d6 Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

Nor Benzphetamine-d6 is a sympathomimetic amine with structural similarities to amphetamines. The deuteration enhances its utility in mass spectrometry by providing distinct isotopic patterns, allowing for precise tracking of the compound's behavior in biological systems.

Pharmacological Applications

- Metabolic Studies : Nor Benzphetamine-d6 is used to trace the metabolic fate of benzphetamine in human and animal models. By using deuterated compounds, researchers can differentiate between endogenous and exogenous sources of metabolites, which is crucial for understanding drug interactions and pharmacodynamics .

- Drug Testing : This compound plays a role in developing gas chromatography-mass spectrometry (GC-MS) methods for detecting amphetamines in biological samples. Its unique mass spectral characteristics help improve the accuracy of drug testing protocols, especially in forensic toxicology .

- Weight Management Research : As benzphetamine is an appetite suppressant, its deuterated form aids in studying the mechanisms through which sympathomimetics influence weight loss and metabolic rates. Understanding these mechanisms can lead to better therapeutic strategies for obesity management .

Case Studies and Research Findings

- Clinical Trials : Various studies have examined the effects of benzphetamine on weight loss and appetite suppression. For instance, research has shown that benzphetamine can effectively reduce body weight when combined with lifestyle changes, highlighting the importance of understanding its pharmacokinetics through compounds like Nor Benzphetamine-d6 .

- Toxicological Analysis : A study demonstrated the utility of Nor Benzphetamine-d6 in distinguishing between different sources of amphetamines during toxicological screenings. The deuterated compound was instrumental in developing sensitive detection methods that can differentiate between therapeutic use and illicit consumption .

Data Tables

Mechanism of Action

The mechanism of action of Nor Benzphetamine-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Nor Benzphetamine-d6 Hydrochloride with structurally or functionally related hydrochlorides, based on synthesis, analytical methods, and therapeutic applications derived from the evidence.

Structural and Functional Analogues

Table 1: Key Properties of Hydrochloride Salts

Analytical Techniques

- HPLC: Widely used for hydrochlorides (e.g., Tapentadol HCl, Fluoxetine HCl) due to high sensitivity. Nor Benzphetamine-d6 HCl would likely require similar RP-HPLC conditions, as described in and , with triethylamine-phosphate buffers (pH 3.0) to enhance peak resolution .

- Spectrophotometry: Applied to Memantine HCl (λmax = 210 nm) and Benzydamine HCl, relying on aromatic chromophores. Nor Benzphetamine-d6 HCl’s UV absorption would depend on its benzyl group configuration .

- Charge-Transfer Complexes: Used for Chlorphenoxamine HCl, this method is less common but effective for compounds with electron-rich aromatic systems .

Stability and Pharmacokinetics

- Acidic Stability: Most hydrochlorides (e.g., Benzydamine HCl, Fluoxetine HCl) remain stable in acidic buffers, aligning with Nor Benzphetamine-d6 HCl’s expected resilience in gastric environments .

- Deuterium Effects: The d6 label in Nor Benzphetamine-d6 HCl would reduce metabolic degradation rates compared to non-deuterated versions, similar to deuterated drugs like Deutetrabenazine. This isotopic effect enhances its utility in tracer studies .

Q & A

Basic: What analytical methods are recommended for assessing the purity of Nor Benzphetamine-d6 Hydrochloride?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial guidelines . Key parameters include:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Gradient or isocratic systems using acetonitrile and phosphate buffer (pH 3.0–5.0).

- Flow rate : 1.0–1.5 mL/min.

- Detection : UV absorbance at 220–280 nm.

Liquid chromatography-mass spectrometry (LC/MS) is critical for verifying deuterium incorporation and detecting isotopic impurities, with validation protocols requiring ≥98% purity for research use .

Basic: How should researchers ensure the stability of this compound under various experimental conditions?

Stability studies should evaluate:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- pH sensitivity : Conduct accelerated stability tests in buffers (pH 1.0–9.0) to assess hydrolysis risks.

- Light exposure : Use amber glassware or aluminum foil wrapping during handling .

Stability-indicating assays (e.g., HPLC with forced degradation studies) are essential to identify breakdown products under stress conditions (heat, light, oxidation) .

Basic: What synthetic strategies are used to prepare this compound with high isotopic fidelity?

Deuterium incorporation typically involves hydrogen-deuterium exchange under catalytic conditions (e.g., D2O with Pd/C) or synthesis from deuterated precursors. Key steps:

- Deuteration : Verify ≥99% isotopic enrichment via <sup>1</sup>H NMR and LC/MS .

- Purification : Recrystallization or preparative HPLC to remove non-deuterated byproducts.

- Characterization : Confirm structure via FT-IR (e.g., C-D stretching at ~2100 cm<sup>−1</sup>) and high-resolution mass spectrometry (HRMS) .

Advanced: How can researchers design pharmacodynamic studies to compare this compound with its non-deuterated analog?

A robust design includes:

- Dose regimens : Single vs. divided doses (e.g., 75 mg total, administered as 15 mg hourly) to assess sustained-action profiles .

- Endpoints :

- Controls : Placebo and non-deuterated comparator groups.

- Statistical power : Use crossover designs to minimize inter-subject variability and apply mixed-effects models for time-course data .

Advanced: What strategies resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated benzphetamine derivatives?

Address inconsistencies by:

- Isotope effect analysis : Measure differences in metabolic clearance (e.g., CYP450-mediated oxidation) using hepatocyte incubations .

- Method validation : Cross-validate LC/MS assays with deuterated internal standards to correct for matrix effects .

- Cross-study harmonization : Align sampling times, dosing routes, and bioanalytical protocols across experiments .

Advanced: How can isotopic dilution mass spectrometry (IDMS) be optimized using this compound as an internal standard?

Optimization steps include:

- Calibration curves : Prepare spiked matrices (plasma, urine) with deuterated standard at 0.1–100 ng/mL.

- Ion suppression testing : Evaluate matrix effects via post-column infusion .

- Precision : Achieve ≤15% CV for intra-/inter-day reproducibility.

- Cross-talk mitigation : Use distinct MRM transitions for analyte (e.g., m/z 256 → 140) and internal standard (m/z 262 → 146) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.